molecular formula C₂H₈NNaO₂S₂ B121830 Sodium methyldithiocarbamate dihydrate CAS No. 6734-80-1

Sodium methyldithiocarbamate dihydrate

Cat. No. B121830
CAS RN: 6734-80-1
M. Wt: 183.23 g/mol
InChI Key: QRQDRWKSESXODM-UHFFFAOYSA-M
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Description

Sodium methyldithiocarbamate (SMD) is a widely used pesticide in the United States, known for its role in agriculture as a fungicide and nematocide. It has been the subject of various studies due to its immunotoxic effects and its potential to alter cytokine production through different mechanisms, including acting as a free radical scavenger, promoting oxidation, chelating copper, and inducing a neuroendocrine stress response . The compound has also been associated with the inhibition of cellular signaling and expression of effector molecules of inflammation, affecting Toll-like receptor (TLR) signaling pathways and potentially disrupting hormonal pathways .

Synthesis Analysis

While the synthesis of SMD itself is not detailed in the provided papers, the related compound bis[2-hydroxybenzylidenehydrazono)(methylthio)methyl]disulfide, an S-methyldithiocarbazate derivative, has been synthesized and characterized, indicating the potential for various synthetic routes and derivatives of dithiocarbamate compounds .

Molecular Structure Analysis

The molecular structure of SMD derivatives has been studied, with one such derivative showing a tautomeric thione form and adopting an EE configuration with respect to the C=N bond of the benzylidene moiety . This suggests that SMD and its derivatives can exist in multiple tautomeric forms, which may have implications for their reactivity and biological activity.

Chemical Reactions Analysis

SMD and its derivatives undergo various chemical reactions. For instance, sodium diethyldithiocarbamate has been shown to react with methylene chloride to yield a dithiocarbamate ester in high yield . Additionally, the reaction of sodium diethyldithiocarbamate with hydrogen peroxide or superoxide radicals leads to the formation of different oxidation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of SMD have been explored through the development of analytical methods for its detection. A high-performance liquid chromatographic procedure has been developed for the determination of SMD and its decomposition product, methyl isothiocyanate, in aqueous samples . Furthermore, sodium diethyldithiocarbamate has been used as a co-precipitative agent for the pre-concentration of various elements in water, indicating its utility in analytical chemistry .

Relevant Case Studies

Several case studies have highlighted the biological effects of SMD. It has been shown to exert broad inhibition of cellular signaling and expression of effector molecules of inflammation, affecting TLR4 signaling and potentially disrupting hormonal pathways . SMD has also been implicated in the blockade of ovulation in rats by altering hypothalamic catecholamines and suppressing the luteinizing hormone surge . Additionally, the decomposition products of SMD, particularly methylisothiocyanate (MITC), have been investigated for their role in SMD-induced immunotoxicity, with MITC being responsible for some but not all of the immunological changes observed .

Scientific Research Applications

  • Environmental Science

    • Application : Sodium dimethyldithiocarbamate is highly effective at capturing and removing metals from the environment .
    • Method of Application : It is used as a metal precipitating agent for waste water streams and soil remediation applications . It is effective over a wide pH range and provides nearly complete precipitation of metals when used as recommended .
    • Results : The use of Sodium dimethyldithiocarbamate in environmental science has led to effective removal of metals from the environment, contributing to cleaner water and soil .
  • Chemistry

    • Application : Dithiocarbamates, including Sodium dimethyldithiocarbamate, are organosulfur ligands which form stable complexes with metals .
    • Method of Application : These compounds are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media .
    • Results : The chemistry of dithiocarbamates has been explored since the early twentieth century, with wide applications in various fields .
  • Spin Trapping

    • Application : Sodium diethyldithiocarbamate is used in the technique of spin trapping .
    • Method of Application : Complexes of dithiocarbamates with iron provide one of the very few methods to study the formation of nitric oxide (NO) radicals in biological materials .
    • Results : Although the lifetime of NO in tissues is too short to allow detection of this radical itself, NO readily binds to iron-dithiocarbamate complexes. The resulting mono-nitrosyl-iron complex (MNIC) is stable, and may be detected with Electron Paramagnetic Resonance (EPR) spectroscopy .
  • Pesticide, Herbicide, and Fungicide

    • Application : Metam sodium is used as a soil fumigant, pesticide, herbicide, and fungicide .
    • Method of Application : It is most commonly encountered as an aqueous solution .
    • Results : It is one of the most widely used pesticides in the United States, with approximately 60 million pounds used in 2001 .
  • Water Treatment and Soil Remediation

    • Application : Sodium dimethyldithiocarbamate is highly effective at capturing and removing metals from the environment, which makes it a particularly useful metal precipitating agent for waste water streams and soil remediation applications .
    • Method of Application : It is effective over a wide pH range and, when used as recommended, provides nearly complete precipitation of metals even in the presence of other chelating or sequestering agents .
    • Results : The sludge cake produced from using Sodium dimethyldithiocarbamate as a heavy metal precipitant is compact, highly insoluble and easily dewatered .
  • Chemical Synthesis

    • Application : Sodium dimethyldithiocarbamate is used as a reagent in the synthesis of various organic compounds .
    • Method of Application : It is used in reactions with other chemicals to form new compounds .
    • Results : The specific results depend on the reaction and the other chemicals involved .

Safety And Hazards

Sodium methyldithiocarbamate dihydrate can cause skin irritation and is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . If exposed or if you feel unwell, you should call a poison center or doctor/physician . If it gets on the skin, wash off immediately with soap and plenty of water . If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell .

properties

IUPAC Name

sodium;N-methylcarbamodithioate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NS2.Na.2H2O/c1-3-2(4)5;;;/h1H3,(H2,3,4,5);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYJDHVIAMJIIW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)[S-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NNaO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium methyldithiocarbamate dihydrate

CAS RN

6734-80-1
Record name Carbamodithioic acid, methyl-, monosodium salt, dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAM-SODIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVF5FZ1B0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Cikrt, MA Basinger, SG Jones… - Journal of Toxicology and …, 1986 - Taylor & Francis
The dithiocarbamate enhancement of the biliary excretion of cadmium in rats loaded with cadmium (by either the oral or sc route) was found to be strongly dependent on the structure of …
Number of citations: 26 www.tandfonline.com
NS KAWAR - 1963 - search.proquest.com
… Sodium methyldithiocarbamate dihydrate …
Number of citations: 2 search.proquest.com
JJ Aaron, EM Kaleel… - Journal of Agricultural and …, 1979 - ACS Publications
… 1- naphthaleneacetic acid methyl 1-naphthaleneacetate 2- naphthoxyacetic acid disodium ethylenebis (dithiocarbamate) sodium methyldithiocarbamate dihydrate …
Number of citations: 31 pubs.acs.org

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